molecular formula C18H30O3 B15427980 13-Hydroxyoctadeca-5,9,11-trienoic acid CAS No. 95416-33-4

13-Hydroxyoctadeca-5,9,11-trienoic acid

Cat. No.: B15427980
CAS No.: 95416-33-4
M. Wt: 294.4 g/mol
InChI Key: UNBCZRHPLRPJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Hydroxyoctadeca-5,9,11-trienoic acid is a polyunsaturated hydroxy fatty acid of research interest. While specific studies on this exact isomer are limited, it is part of the broader class of oxidized linoleic acid metabolites (OXLAMs) and hydroxyoctadecadienoic acids (HODEs), which are known to have significant bioactivity . These compounds are actively investigated for their roles in various cellular signaling pathways. Research on similar hydroxy fatty acids, such as 13-Hydroxyoctadecadienoic acid (13-HODE), indicates potential areas of research application, including the study of inflammatory processes , cellular responses to oxidative stress , and lipid mediator biology . For instance, related metabolites have been shown to act as ligands for nuclear receptors like the peroxisome proliferator-activated receptor (PPAR)-γ and can influence macrophage function . The study of these mechanisms is crucial in fields such as cardiovascular research and immunology. This product is presented as a high-purity chemical tool to facilitate such investigations. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

95416-33-4

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

13-hydroxyoctadeca-5,9,11-trienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h6-9,12,15,17,19H,2-5,10-11,13-14,16H2,1H3,(H,20,21)

InChI Key

UNBCZRHPLRPJGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC=CCCC=CCCCC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varied Double Bond Positions

  • 13(S)-Hydroxyoctadeca-9,11,15-trienoic acid (13(S)-HOT): Structure: Shares the same hydroxyl position (C13) but differs in double bond locations (9, 11, 15 vs. 5, 9, 11) .
  • 9(S)-Hydroperoxyoctadeca-10,12,15-trienoic acid (9(S)-HPOT): Structure: Contains a hydroperoxy group at C9 and double bonds at 10, 12, and 14. Functional Impact: The hydroperoxy group enhances reactivity in peroxidation cascades, distinguishing it from 13-HOT’s hydroxyl group, which is more stable and suited for receptor binding .

Functional Group Variants

  • 13-Oxooctadeca-9Z,11E-dien-17-ynoic acid (13-OxoODE alkyne): Structure: Replaces the hydroxyl group with a keto group at C13 and introduces an alkyne at C15. Double bonds are at 9 and 11 (vs. 5, 9, 11 in 13-HOT) . Functional Impact: The keto group increases electrophilicity, making it a reactive probe for studying protein adducts. The alkyne enables "click chemistry" applications, unlike 13-HOT’s hydroxyl group, which is inert in such reactions .
  • 3-Hydroxytetradeca-5,8,11-trienoic acid: Structure: Shorter chain (C14 vs. C18) with hydroxyl at C3 and double bonds at 5, 8, 11. Functional Impact: The reduced chain length limits membrane integration efficiency, while the hydroxyl position (C3) may target different metabolic enzymes compared to 13-HOT’s C13 hydroxyl .

Metabolically Related Compounds

  • C14:3-OH-acylcarnitine :
    • Structure : A branched, unsaturated C14 acyl chain conjugated to carnitine.
    • Functional Impact : This acylcarnitine’s fragmentation pattern (e.g., C12H17 and C9H11) suggests similarities in unsaturated substructures with 13-HOT, though its carnitine conjugation directs it toward mitochondrial β-oxidation rather than signaling .

Data Tables

Table 1: Structural Comparison of 13-HOT and Analogues

Compound Name Molecular Formula Hydroxyl/Keto Position Double Bond Positions Key Functional Groups
13-Hydroxyoctadeca-5,9,11-trienoic acid C18H30O3 C13-OH 5, 9, 11 Hydroxyl
13(S)-HOT C18H30O3 C13-OH 9, 11, 15 Hydroxyl
13-OxoODE alkyne C18H26O3 C13=O 9, 11 Keto, Alkyne
3-Hydroxytetradeca-5,8,11-trienoic acid C14H22O3 C3-OH 5, 8, 11 Hydroxyl

Q & A

Q. What are the standard methods for isolating and purifying 13-hydroxyoctadeca-5,9,11-trienoic acid from biological samples?

  • Methodological Answer : Isolation typically involves lipid extraction using a modified Folch method (chloroform-methanol 2:1 v/v) to separate lipophilic components . For purification, column chromatography (silica gel or reverse-phase C18) is employed, followed by HPLC with UV detection at 235 nm (specific to conjugated dienes/trienes). Purity is validated via thin-layer chromatography (TLC) with iodine vapor staining .

Q. How can researchers detect and quantify this compound in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., methyl ester formation) or ultra-performance liquid chromatography coupled with quadrupole time-of-flight MS (UPLC-QTOF/MS) are preferred for high sensitivity and specificity . Calibration curves using synthetic standards are critical for quantification. Internal standards like deuterated analogs minimize matrix effects .

Q. What spectroscopic techniques are used for structural characterization of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves double-bond geometry (e.g., 5Z,9Z,11E) and hydroxyl positioning. High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₈H₃₀O₃, exact mass 294.2195) . Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : While not classified as hazardous, wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile solvents during synthesis. Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting safety data sheets (SDS) for disposal guidelines .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound in inflammatory pathways?

  • Methodological Answer : Use in vitro models (e.g., RAW 264.7 macrophages) to measure cytokine production (IL-6, TNF-α) via ELISA. For mechanistic studies, siRNA knockdown of receptors (e.g., PPAR-γ) or inhibitors of downstream kinases (e.g., p38 MAPK) can identify signaling pathways. Dose-response curves (0.1–100 µM) establish potency .

Q. How should contradictory data on the pro- vs. anti-inflammatory effects of this compound be resolved?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., transcriptomics vs. protein analysis). Assess experimental variables: cell type (primary vs. immortalized), oxygen tension (hypoxia vs. normoxia), and metabolite stability (e.g., auto-oxidation during assays). Meta-analysis of published data with standardized normalization methods (e.g., housekeeping genes) reduces variability .

Q. What strategies optimize the chemical synthesis of this compound?

  • Methodological Answer : Employ stereoselective synthesis using Sharpless asymmetric epoxidation or enzymatic hydroxylation (e.g., lipoxygenase isoforms). Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers during chain elongation. Final purity ≥95% is achievable via recrystallization (hexane:ethyl acetate) .

Methodological Notes

  • Experimental Design : Include controls for autoxidation (e.g., antioxidants like BHT) in lipid-rich assays .
  • Data Interpretation : Use software tools (e.g., MZmine for MS data, ACD/Labs for NMR) to resolve overlapping peaks .
  • Ethical Citation : Prioritize primary literature from journals like Eur J Pharmacol or J Chromatogr B over unreviewed databases .

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